![molecular formula C18H17BrN2O3S B5757649 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate, also known as BBTA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. BBTA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate exerts its biological activity by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has also been shown to inhibit the activity of protein synthesis by inhibiting the activity of the ribosome.
Biochemical and Physiological Effects
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has also been shown to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has been shown to inhibit the activity of various enzymes involved in cell metabolism, including lactate dehydrogenase and succinate dehydrogenase.
Advantages and Limitations for Lab Experiments
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate also has some limitations. It is not very soluble in water, which can make it difficult to use in biological assays. Additionally, 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate can be toxic to cells at high concentrations, which can make it challenging to study its biological effects.
Future Directions
There are several future directions for 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate research. One area of research is the development of 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate analogs with improved solubility and lower toxicity. Another area of research is the study of 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate in animal models to determine its efficacy and safety in vivo. Additionally, 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate could be tested for its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Finally, the development of new methods for the synthesis of 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate can be synthesized using various methods, including the reaction of 4-aminophenyl acetate with 3-bromobenzylthioacetic acid followed by the reaction with carbonohydrazide and acetic anhydride. Another method involves the reaction of 4-nitrophenyl acetate with 3-bromobenzylthioacetic acid followed by reduction with hydrazine hydrate and acetic anhydride. The purity and yield of 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate can be improved by recrystallization and column chromatography.
Scientific Research Applications
4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has potential applications in medicine and biotechnology. It has been studied for its anticancer, antimicrobial, and antiviral properties. 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested as a potential chemotherapeutic agent. 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-13(22)24-17-7-5-14(6-8-17)10-20-21-18(23)12-25-11-15-3-2-4-16(19)9-15/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYPGKNPUVMTLW-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

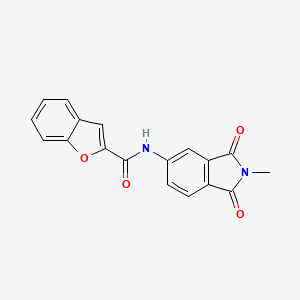

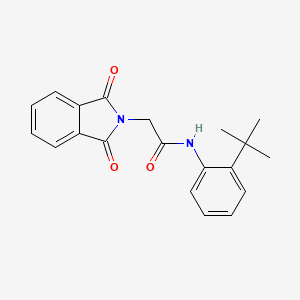
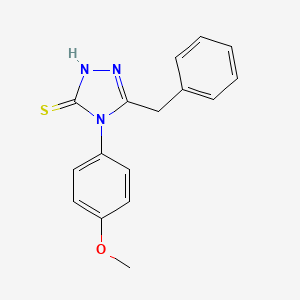
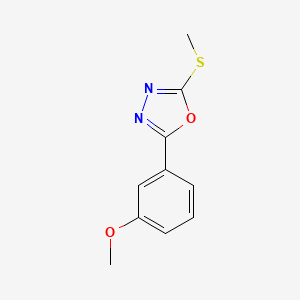

![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
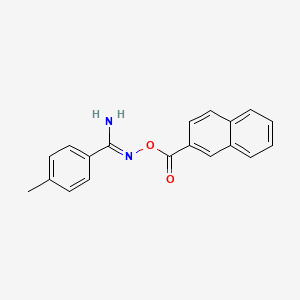
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)